N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide
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Overview
Description
N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide is a compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide typically involves the condensation of 2-amino-5-bromopyridin-3-ol with 4-methylbenzaldehyde in anhydrous DMF, followed by cyclization with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate . The intermediate product is then subjected to a Suzuki coupling reaction with various aryl boronic acids in the presence of palladium chloride and cesium carbonate to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of cancer and other diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interfere with cancer cell growth makes it a promising therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine Derivatives: These compounds have similar structures and biological activities.
N,N-diethyl-4-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]aniline: Another compound with a similar core structure.
Uniqueness
N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide stands out due to its specific substitution pattern, which imparts unique biological activities. Its potential as an anticancer agent and its ability to undergo various chemical reactions make it a valuable compound for scientific research and drug development.
Properties
IUPAC Name |
N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-2-13(19)17-11-7-5-10(6-8-11)15-18-14-12(20-15)4-3-9-16-14/h3-9H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFJMNNCOXNTLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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